![molecular formula C9H7F3N2 B2388077 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile CAS No. 573764-86-0](/img/structure/B2388077.png)
4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile
Overview
Description
4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is a cyanated and trifluoromethylated derivative of aniline . It is used as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Synthesis Analysis
This compound is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . A synthesis method involves adding 18.8kg of the intermediate 4-amino-2-trifluoromethylbenzaldehyde, 200kg of toluene, 1.88kg of acetic acid and 11.45kg of ammonium bisulfate into a 500L reaction kettle, heating and refluxing for 16h, adding 200kg of water and 3kg of sodium hydroxide, stirring for 1h, standing for 1h, separating liquid, discarding a water layer, reserving an oil layer, drawing out 100kg of toluene under reduced pressure, cooling to -5-0 ℃, and filtering to obtain 18.2kg of 4-amino-2-trifluoromethylbenzonitrile .Molecular Structure Analysis
The molecular formula of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is C9H7F3N2 . The average mass is 200.161 Da and the monoisotopic mass is 200.056137 Da .Chemical Reactions Analysis
As a cyanated and trifluoromethylated derivative of aniline, this compound can serve as a starting material in the synthesis of benzimidazoles .Physical And Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is solid . The melting point ranges from 61.0 to 68.0 °C . The boiling point is 100 °C at 0.1 mmHg .Scientific Research Applications
Synthesis of Benzimidazoles
4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile can serve as a starting material in the synthesis of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that have been found to inhibit the growth of endothelial cells, making them potential candidates in the treatment of breast cancer .
Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile, which contains a trifluoromethyl group, could potentially be used in the trifluoromethylation of carbon-centered radical intermediates .
Derivatization Reagent
Similar compounds, such as 4-Aminobenzonitrile, have been used as derivatization reagents in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . It’s possible that 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile could be used in a similar manner.
Synthesis of Methacrylic Monomers
4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures . Given the structural similarity, 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile might also be used in the synthesis of similar methacrylic monomers.
Synthesis of Polythiophenes
4-Aminobenzonitrile has been used in the synthesis of polythiophenes containing an azobenzene moiety in the side-chain . 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile, due to its structural similarity, could potentially be used in a similar way.
Mechanism of Action
Target of Action
It is used as a starting material in the synthesis of benzimidazoles , which are known to have various biological activities and can act as potential candidates in the treatment of diseases such as cancer .
Mode of Action
As a precursor to benzimidazoles, it may contribute to their ability to inhibit the growth of endothelial cells , which is a common strategy in cancer treatment.
Biochemical Pathways
Benzimidazoles, which can be synthesized from this compound, are known to interact with various biochemical pathways, particularly those involved in cell growth and proliferation .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.53 to 3.63 , which can influence its bioavailability.
Result of Action
As a precursor to benzimidazoles, it may contribute to their ability to inhibit the growth of endothelial cells , which could potentially be beneficial in the treatment of cancer.
Action Environment
It is known that the compound should be stored in a cool, dry place, away from oxidizing agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-methyl-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-7(14)3-2-6(4-13)8(5)9(10,11)12/h2-3H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBKSQXFNVUCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile | |
CAS RN |
573764-86-0 | |
Record name | 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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